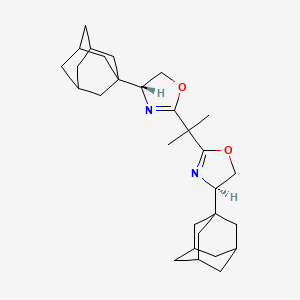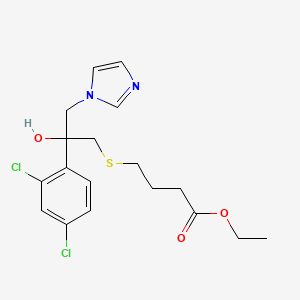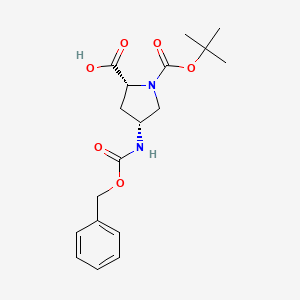![molecular formula C14H20N2 B12943899 1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an isoquinoline ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic amounts of acids or bases to facilitate the cyclization process.
Analyse Des Réactions Chimiques
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce fully saturated piperidine rings.
Applications De Recherche Scientifique
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] can be compared with other spiro compounds, such as:
Spiro[indoline-3,4’-piperidine]: Similar in structure but with an indoline ring instead of an isoquinoline ring.
Spiro[cyclohexane-1,4’-piperidine]: Features a cyclohexane ring fused with a piperidine ring.
Spiro[isoquinoline-4,4’-piperidine]: Lacks the methyl group at the 1’ position.
The uniqueness of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1'-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)14/h2-5,15H,6-11H2,1H3 |
Clé InChI |
DTSIKRKXTOMFRO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
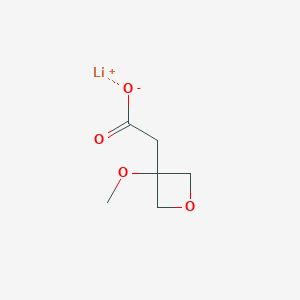
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
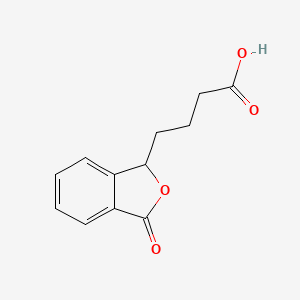
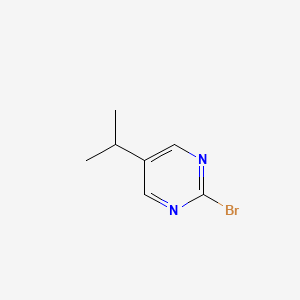
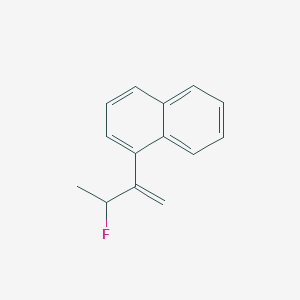
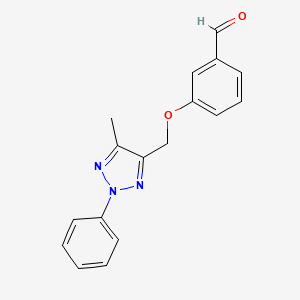
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
